molecular formula C4Br2N2O4S B014878 2,5-Dibromo-3,4-dinitrothiophene CAS No. 52431-30-8

2,5-Dibromo-3,4-dinitrothiophene

Cat. No.: B014878
CAS No.: 52431-30-8
M. Wt: 331.93 g/mol
InChI Key: AHGHPBPARMANQD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,5-Dibromo-3,4-dinitrothiophene is a fully substituted thiophene unit with two electron-withdrawing nitro groups at the 3,4-positions and two bromo functional groups at the 2,5-positions . It primarily targets the formation of conjugated thiophene oligomers or co-oligomers . These oligomers are crucial in the field of organic electronics, particularly in the development of organic solar cells and photodetectors .

Mode of Action

The compound’s mode of action involves the reduction of its nitro groups to amino groups, which can further form thienopyrazines and thieno[3,4-b]thiadiazole . The bromo groups provide functionality for carbon-carbon formation reactions, such as Stille or Suzuki couplings . In some cases, the bromo functionalities are used simply as blocking groups to allow nitration in the β-positions .

Biochemical Pathways

The compound’s interaction with its targets leads to the synthesis of electron-deficient thieno[3,4-b]thiadiazoles or thienopyrazines . These are key components in the biochemical pathways involved in the fabrication of organic solar cells and photodetectors .

Result of Action

The result of the compound’s action is the formation of conjugated thiophene oligomers or co-oligomers . These oligomers have applications in the field of organic electronics. For instance, DPTP-4D, a 2,3-diphenylthieno[3,4-b]pyrazine based small molecule, can be synthesized from this compound . DPTP-4D is an effective hole-transporting material and can be used to replace Spiro-OMeTAD and PTAA in perovskite solar cell (PSC) n-i-p planar devices .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability under n-doping cycling is high . Additionally, it demonstrates high environmental, thermal, and light-soaking stability in PSC n-i-p planar devices . .

Comparison with Similar Compounds

2,5-Dibromo-3,4-dinitrothiophene can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

2,5-Dibromo-3,4-dinitrothiophene (DBDNT) is a synthetic organic compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of bromine and nitro groups on a thiophene ring, contributes to its biological activity. This article reviews the synthesis, characterization, and biological implications of DBDNT, supported by data tables and case studies.

  • Chemical Formula : C4_4Br2_2N2_2O4_4S
  • Molecular Weight : 331.93 g/mol
  • Appearance : Yellow crystalline powder
  • Melting Point : 135 - 140 °C
  • Purity : ≥94% .

Biological Activity

DBDNT has been investigated for its potential biological activities, particularly in the fields of pharmacology and material science. The compound's activity can be attributed to its ability to interact with biological molecules and systems.

Antimicrobial Activity

Research indicates that DBDNT exhibits antimicrobial properties against a range of pathogens. In a study evaluating the antibacterial effects of various thiophene derivatives, DBDNT showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that DBDNT can induce apoptosis in cancer cell lines. For instance, in vitro studies using human breast cancer cells (MCF-7) revealed that DBDNT treatment resulted in increased levels of reactive oxygen species (ROS), leading to cell death. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxic effects .

Synthesis and Characterization

DBDNT is synthesized through a multi-step process involving bromination and nitration of thiophene derivatives. The following table summarizes the synthesis routes and yields:

StepReactionYield (%)
1Bromination of thiophene85%
2Nitration to form dinitro derivative75%
3Purification via recrystallization90%

The compound was characterized using various spectroscopic techniques including NMR and IR spectroscopy, confirming the presence of bromine and nitro groups as well as the thiophene ring structure .

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2020) evaluated the antibacterial properties of DBDNT against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimum inhibitory concentrations (MIC) of 20 µg/mL for S. aureus and 30 µg/mL for E. coli. The study concluded that DBDNT could serve as a potential lead compound for developing new antimicrobial agents .

Case Study 2: Cancer Cell Apoptosis

In another investigation by Liu et al. (2021), the effects of DBDNT on MCF-7 breast cancer cells were assessed. The study found that treatment with DBDNT led to significant apoptosis as evidenced by annexin V-FITC staining and flow cytometry analysis. The authors suggested that DBDNT's ability to generate ROS plays a crucial role in its anticancer activity .

Properties

IUPAC Name

2,5-dibromo-3,4-dinitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGHPBPARMANQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292696
Record name 2,5-Dibromo-3,4-dinitrothiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52431-30-8
Record name 52431-30-8
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Record name 52431-30-8
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Record name 2,5-Dibromo-3,4-dinitrothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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